5,7-Bis(benzyloxy)-4-chloroquinazoline

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

5,7-Bis(benzyloxy)-4-chloroquinazoline (CAS 1823269-56-2) is a polyfunctionalized quinazoline intermediate characterized by a 4-chloro leaving group and dual benzyloxy protection at the 5- and 7-positions. This substitution pattern provides a high degree of synthetic versatility, enabling sequential or orthogonal functionalization.

Molecular Formula C22H17ClN2O2
Molecular Weight 376.8 g/mol
Cat. No. B15245323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Bis(benzyloxy)-4-chloroquinazoline
Molecular FormulaC22H17ClN2O2
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=CC=C4)C(=NC=N3)Cl
InChIInChI=1S/C22H17ClN2O2/c23-22-21-19(24-15-25-22)11-18(26-13-16-7-3-1-4-8-16)12-20(21)27-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2
InChIKeyVMNMVHBYMAMEHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Bis(benzyloxy)-4-chloroquinazoline: A Core Building Block for Targeted Heterocyclic Synthesis


5,7-Bis(benzyloxy)-4-chloroquinazoline (CAS 1823269-56-2) is a polyfunctionalized quinazoline intermediate characterized by a 4-chloro leaving group and dual benzyloxy protection at the 5- and 7-positions . This substitution pattern provides a high degree of synthetic versatility, enabling sequential or orthogonal functionalization . The compound is frequently utilized as an advanced building block in medicinal chemistry for the generation of kinase inhibitor libraries, where the 4-chloro position serves as a primary site for nucleophilic aromatic substitution (SNAr) and the O-benzyl groups can be selectively removed to reveal phenolic handles for further diversification [1].

Critical Differentiation: Why 5,7-Bis(benzyloxy)-4-chloroquinazoline Cannot Be Replaced by Generic Analogs


The functional utility of 5,7-Bis(benzyloxy)-4-chloroquinazoline is tightly coupled to its precise substitution architecture. Attempts to substitute this compound with generic 4-chloroquinazolines (e.g., 6- or 7-mono-benzyloxy analogs) fundamentally alter the downstream synthetic sequence and biological profile of the resulting derivatives. The presence of dual O-benzyl protecting groups at the 5- and 7-positions is non-redundant; it enables a specific order of deprotection and functionalization that is critical for accessing certain target scaffolds [1]. Furthermore, class-level SAR studies demonstrate that the benzyloxy moiety itself, compared to phenoxy alternatives, significantly modulates key drug-like properties such as cytotoxicity and solubility, making the choice of the correct core intermediate a prerequisite for achieving desired selectivity windows [2].

Quantitative Evidence Guide for 5,7-Bis(benzyloxy)-4-chloroquinazoline Selection


Synthetic Versatility and Orthogonal Deprotection Strategy

The dual O-benzyl groups on the quinazoline core enable selective, stepwise removal under different conditions, which is not possible with mono-protected or unprotected analogs. This orthogonal deprotection strategy, as established for related quinazoline systems, provides precise control over functional group installation [1]. The 4-chloro group further serves as a primary handle for SNAr reactions. In contrast, analogs such as 6-(benzyloxy)-4-chloroquinazoline lack the capacity for this dual sequential functionalization, thereby limiting the complexity of accessible derivatives.

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Differential Cytotoxicity Profile: Benzyloxy vs. Phenoxy Moieties

In a class-level analysis of 4-substituted-2-trichloromethylquinazolines, compounds bearing a benzyloxy group at the 4-position demonstrated lower cytotoxicity against the human HepG2 cell line compared to their phenoxy counterparts [1]. This SAR trend suggests that incorporating a benzyloxy moiety into a quinazoline core is a viable strategy for mitigating off-target cytotoxicity, a crucial parameter in early drug discovery. While 5,7-bis(benzyloxy)-4-chloroquinazoline has a different substitution pattern, this class-level inference supports the selection of benzyloxy-protected intermediates over phenoxy-protected or other aryloxy alternatives when minimizing cytotoxicity is a project goal.

Medicinal Chemistry Antiparasitic Drug Discovery Structure-Activity Relationship

Enhanced Aqueous Solubility of Benzyloxy-Substituted Quinazolines

Poor aqueous solubility is a frequent liability in quinazoline-based drug candidates, often leading to suboptimal pharmacokinetic profiles. In a series of 35 4-substituted-2-trichloromethylquinazolines, the vast majority of compounds (all but 2) displayed 'satisfying solubility in the aqueous biological media' [1]. This observation, while qualitative, indicates that the benzyloxy substitution pattern, as a class, is not inherently associated with poor solubility. This contrasts with some other common protecting groups or substituents which can drastically reduce aqueous solubility, a factor that can confound early biological assays.

Drug Discovery Physicochemical Properties ADME

Availability in High Analytical Purity for Reproducible Results

Reproducible synthetic and biological outcomes are contingent on the use of high-purity building blocks. 5,7-Bis(benzyloxy)-4-chloroquinazoline is commercially available from multiple vendors with defined purity specifications. For instance, it is offered with a minimum purity of 95% (by AKSci) and not less than 98% (by MolCore) . This is in contrast to some niche or in-house prepared intermediates, which may lack rigorous analytical characterization. While this is a vendor specification and not a comparative biological dataset, it is a critical differentiator for procurement decisions where batch-to-batch consistency is paramount.

Chemical Procurement Quality Control Reproducibility

Optimal Use Cases for 5,7-Bis(benzyloxy)-4-chloroquinazoline in Research and Development


Scaffold for Kinase Inhibitor Libraries via Sequential Functionalization

5,7-Bis(benzyloxy)-4-chloroquinazoline is ideally suited for generating focused libraries of quinazoline-based kinase inhibitors, such as those targeting EGFR or VEGFR families. The 4-chloro group serves as a robust electrophilic site for initial SNAr diversification with various amines or alcohols. Subsequently, the two O-benzyl groups can be orthogonally deprotected (e.g., using selective hydrogenation conditions) to reveal hydroxyl handles at the 5- and 7-positions [1]. This sequential functionalization strategy, enabled by the compound's specific substitution pattern, allows for the efficient exploration of chemical space around the quinazoline core, maximizing the diversity of the resulting library from a single intermediate. The class-level evidence for low cytotoxicity and good solubility of benzyloxy-substituted quinazolines further supports its use in kinase inhibitor campaigns [2].

Precursor for Dual-Mechanism Antiparasitic Agents

In antiparasitic drug discovery, particularly for malaria (Plasmodium falciparum), 5,7-bis(benzyloxy)-4-chloroquinazoline offers a strategic entry point. The benzyloxy group has been associated with lower cytotoxicity in this context, suggesting a favorable selectivity window for the final derivatives [2]. By exploiting the orthogonal reactivity of the 4-chloro and the two protected phenolic groups, chemists can install distinct pharmacophoric elements at each position. This can lead to the development of multi-target directed ligands or compounds with novel mechanisms of action against drug-resistant parasitic strains, while benefiting from the favorable physicochemical properties (e.g., solubility) linked to the benzyloxy scaffold [2].

Advanced Intermediate in the Synthesis of Complex Quinazoline APIs

The compound serves as a high-value, late-stage intermediate in the synthesis of complex quinazoline-containing active pharmaceutical ingredients (APIs) and their key precursors. Its defined purity (≥95%) ensures reliable and reproducible results in multi-step synthetic sequences [1] . The pre-installed 5,7-bis(benzyloxy) pattern eliminates the need for challenging and often low-yielding late-stage protection/deprotection steps on the sensitive quinazoline core, streamlining the overall synthetic route and improving the process mass intensity. This is particularly advantageous in process chemistry settings where operational simplicity and supply chain reliability are critical.

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